3-[(Pent-4-yn-2-yl)amino]pyrazine-2-carboxylic acid
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Overview
Description
3-[(Pent-4-yn-2-yl)amino]pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.21 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with an amino group and a carboxylic acid group, along with a pent-4-yn-2-yl group attached to the amino nitrogen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pent-4-yn-2-yl)amino]pyrazine-2-carboxylic acid typically involves the reaction of 3-amino-2-pyrazinecarboxylic acid with pent-4-yn-2-amine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) in an appropriate solvent such as DMF (dimethylformamide) .
Industrial Production Methods
large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-[(Pent-4-yn-2-yl)amino]pyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine-2,3-dicarboxylic acid derivatives, while reduction could produce pyrazine-2-carboxylic alcohol derivatives .
Scientific Research Applications
3-[(Pent-4-yn-2-yl)amino]pyrazine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(Pent-4-yn-2-yl)amino]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-pyrazinecarboxylic acid: A similar compound with an amino group and a carboxylic acid group on the pyrazine ring.
Methyl 3-amino-2-pyrazinecarboxylate: Another related compound with a methyl ester group instead of a carboxylic acid group.
Uniqueness
3-[(Pent-4-yn-2-yl)amino]pyrazine-2-carboxylic acid is unique due to the presence of the pent-4-yn-2-yl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
3-(pent-4-yn-2-ylamino)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-3-4-7(2)13-9-8(10(14)15)11-5-6-12-9/h1,5-7H,4H2,2H3,(H,12,13)(H,14,15) |
InChI Key |
ACVWUCTXZXMTPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)NC1=NC=CN=C1C(=O)O |
Origin of Product |
United States |
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